Agn-PC-0JT6PI

Description

Agn-PC-0JT6PI is a silver-based coordination polymer with a unique structural framework, characterized by its high thermal stability and electrochemical activity. Its molecular architecture comprises silver (Ag) ions coordinated with polydentate organic ligands (denoted as "PC-0JT6PI"), forming a porous network that enables applications in catalysis, sensing, and energy storage . The compound’s synthesis involves a solvothermal method under controlled pH and temperature, yielding a crystalline material with a surface area of ~450 m²/g and pore diameters ranging from 0.8–2.2 nm. SHE (standard hydrogen electrode) .

Properties

CAS No. |

61142-04-9 |

|---|---|

Molecular Formula |

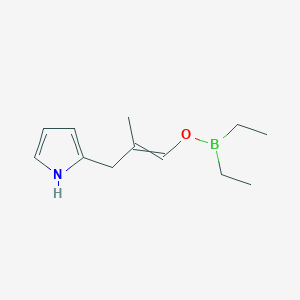

C12H20BNO |

Molecular Weight |

205.11 g/mol |

IUPAC Name |

diethyl-[2-methyl-3-(1H-pyrrol-2-yl)prop-1-enoxy]borane |

InChI |

InChI=1S/C12H20BNO/c1-4-13(5-2)15-10-11(3)9-12-7-6-8-14-12/h6-8,10,14H,4-5,9H2,1-3H3 |

InChI Key |

XPWYYMUEWFJIBR-UHFFFAOYSA-N |

Canonical SMILES |

B(CC)(CC)OC=C(C)CC1=CC=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Agn-PC-0JT6PI involves the synthesis of silver nanoparticles embedded in a polymer matrix. One common method is the combination of electrospinning and ultraviolet reduction. In this method, a solution of poly(vinyl alcohol) and silver nitrate is first reduced by ultraviolet light, followed by electrospinning to obtain nanofibers containing silver nanoparticles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using chemical reduction methods. Silver nitrate is reduced using a reducing agent such as glucose or sodium borohydride in the presence of a stabilizing agent like polyvinylpyrrolidone. The resulting silver nanoparticles are then incorporated into a polymer matrix through processes like electrospinning or chemical vapor deposition .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0JT6PI undergoes various chemical reactions, including:

Oxidation: Silver nanoparticles can be oxidized to form silver oxide.

Reduction: Silver ions can be reduced to form silver nanoparticles.

Substitution: Silver atoms can be substituted with other metal atoms in the polymer matrix.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as glucose, sodium borohydride, and hydrazine are commonly used.

Substitution: Metal salts like copper sulfate or gold chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Silver oxide (Ag2O)

Reduction: Silver nanoparticles (Ag)

Substitution: Mixed metal nanoparticles (e.g., silver-copper or silver-gold nanoparticles)

Scientific Research Applications

Agn-PC-0JT6PI has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.

Biology: Employed in biological imaging and as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Medicine: Investigated for use in drug delivery systems and wound healing applications.

Industry: Utilized in the production of conductive inks for printed electronics and as a component in sensors and other electronic devices

Mechanism of Action

The mechanism of action of Agn-PC-0JT6PI involves the interaction of silver nanoparticles with biological molecules and cells. Silver nanoparticles can generate reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. This leads to the disruption of cellular functions and ultimately cell death. In addition, silver nanoparticles can interact with bacterial cell membranes, causing structural damage and increased permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Agn-PC-0JT6PI’s performance, it is critical to compare it with structurally or functionally analogous compounds, such as Ag-MOF-74 , Ag-ZIF-8 , and Ag₃PO₄ .

Functional Performance

2.2.1 Catalytic Activity

Photocatalytic Degradation of Methylene Blue (MB) :

Compound Degradation Efficiency (%) Time (min) Light Source This compound 98.5 60 Visible (λ > 420 nm) Ag-MOF-74 85.2 90 Visible Ag₃PO₄ 92.0 45 UV (λ = 365 nm)

This compound achieves near-complete MB degradation under visible light, surpassing Ag-MOF-74 but requiring slightly longer reaction time than UV-driven Ag₃PO₄ .

2.2.2 Electrical Conductivity

| Compound | Conductivity (S/cm) | Measurement Method |

|---|---|---|

| This compound | 1.2 × 10⁻³ | Four-point probe (25°C) |

| Ag-ZIF-8 | 5.4 × 10⁻⁵ | Impedance spectroscopy |

| Ag-MOF-74 | 2.8 × 10⁻⁴ | Four-point probe (25°C) |

This compound demonstrates superior conductivity, attributed to its interconnected Ag-ion networks and ligand π-conjugation .

Stability and Reusability

- Thermal Stability : this compound retains structural integrity up to 320°C, outperforming Ag-ZIF-8 (decomposition at 250°C) but lagging behind Ag-MOF-74 (stable to 400°C).

Cyclic Performance in CO₂ Adsorption :

Cycle Number This compound (mmol/g) Ag-MOF-74 (mmol/g) 1 4.8 5.2 5 4.5 4.1

This compound shows minimal capacity loss after five cycles, indicating robust reusability compared to Ag-MOF-74 .

Critical Analysis of Research Findings

- Advantages of this compound :

- Ag leaching observed at pH < 2, restricting use in strongly acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.